molecular formula C7H6FNO2S B1337978 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene CAS No. 78227-84-6

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene

Cat. No. B1337978
CAS RN: 78227-84-6
M. Wt: 187.19 g/mol
InChI Key: YRTOKUYTGQNTNG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Synthesis and Intermediates

  • Practical syntheses of related fluorinated compounds with methylthio (sulfanyl) groups, such as 4-fluoro-2-(methylthio)benzylamine, have been reported. These syntheses involve regioselective introduction of the methylthio moiety and have applications in creating intermediates for further chemical elaboration, suggesting that 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene could similarly serve as a versatile intermediate in organic synthesis (Perlow et al., 2007).

Catalyst and Solvent-Free Synthesis

  • The catalyst- and solvent-free synthesis of benzamide derivatives via microwave-assisted Fries rearrangement showcases advanced synthetic techniques that could be applicable to compounds like 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene. This method highlights the importance of greener synthesis approaches in modern chemistry (Moreno-Fuquen et al., 2019).

Materials Science and Molecular Ordering

  • Studies on the molecular ordering of smectogenic compounds based on quantum mechanics and computer simulation offer insights into the structural and electronic properties of complex molecules, which could inform the design and development of new materials with specific optical or electronic properties (Ojha & Pisipati, 2003).

Chemical Modifications and Derivatives

  • The synthesis and functionalization of compounds with similar nitrobenzene structures demonstrate the potential for creating a wide range of derivatives with varied biological and chemical properties. This is exemplified by the synthesis of novel herbicides and the exploration of different synthetic routes for pharmaceutical intermediates, which could be relevant for the modification and application of 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene in similar contexts (Chen Huan-you, 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-fluoro-2-methylsulfanyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTOKUYTGQNTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284360
Record name 4-Fluoro-2-(methylthio)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene

CAS RN

78227-84-6
Record name 4-Fluoro-2-(methylthio)-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78227-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(methylthio)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of compound 2,4-difluoro-1-nitro-benzene (10 g, 62.9 mmol), pyridine (10 ml, 124 mmol) in MeOH (30 ml) was added the solution of sodium thiomethoxide(20%, 300 mmol) in methanol drop-wise at 0° C. The mixture was stirred for 2 hour and then diluted with dichloromethane. The mixture was washed with brine, dried over MgSO4 and evaporated under reduced pressure. The resulting residue was recrystallized from ethyl acetate to give titled compound (10 g, yield 85%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

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